

# Physical characteristics of 1-Bromoisoquinolin-3-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromoisoquinolin-3-amine**

Cat. No.: **B082021**

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An In-depth Technical Guide to the Physical Characteristics of **1-Bromoisoquinolin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of the physical and chemical characteristics of **1-Bromoisoquinolin-3-amine** (CAS No: 13130-79-5). It includes a summary of its key properties, detailed spectral data analysis, representative experimental protocols for its synthesis and purification, and essential safety and handling information. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this heterocyclic compound.

## Chemical and Physical Properties

**1-Bromoisoquinolin-3-amine**, also known as 3-Amino-1-bromoisoquinoline, is a halogenated amino derivative of the isoquinoline scaffold.<sup>[1][2]</sup> Its core structure is of significant interest in medicinal chemistry and materials science. The compound is a solid at room temperature. While specific experimental data for properties like melting point and solubility are not widely reported in the literature, its structure suggests solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	1-Bromoisoquinolin-3-amine	N/A
Synonyms	3-Amino-1-bromoisoquinoline	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	13130-79-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	223.07 g/mol	<a href="#">[2]</a>
Appearance	Solid	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available (likely decomposes)	N/A
SMILES	NC1=NC(Br)=C2C=CC=CC2=C1	<a href="#">[2]</a>

## Spectral Data Analysis

Detailed experimental spectra for **1-Bromoisoquinolin-3-amine** are available from various chemical suppliers.[\[3\]](#) The following sections describe the expected characteristic signals based on its molecular structure.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system and the protons of the primary amine group. The aromatic protons would typically appear in the downfield region ( $\delta$  7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the bromine and amine substituents. The amine (-NH<sub>2</sub>) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.[\[4\]](#)
- <sup>13</sup>C NMR: The carbon NMR spectrum should display nine distinct signals for the carbon atoms of the isoquinoline core.[\[5\]](#) Carbons directly attached to the electron-withdrawing

bromine and nitrogen atoms would be significantly shifted. The carbon attached to the bromine (C1) would be expected in the range of  $\delta$  140-150 ppm, while the carbon bearing the amine group (C3) would be shifted downfield. Carbons directly attached to nitrogen in aromatic systems typically appear in the 10-65 ppm region, though this can vary.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are summarized below.

Table 2: Predicted IR Absorption Bands

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Characteristics	Source(s)
Primary Amine (N-H)	Asymmetric & Symmetric Stretch	3500 - 3300	Two distinct, medium-intensity bands.	[6][7]
Primary Amine (N-H)	Scissoring (Bend)	1650 - 1580	Medium to strong absorption.	[4][6]
Aromatic Ring (C=C)	Stretch	1600 - 1450	Multiple sharp bands of variable intensity.	[8]
Aromatic Amine (C-N)	Stretch	1335 - 1250	Strong intensity band.	[4][6]
Aryl Halide (C-Br)	Stretch	600 - 500	Medium to strong absorption in the fingerprint region.	N/A

## Mass Spectrometry (MS)

In mass spectrometry, **1-Bromoisoquinolin-3-amine** is expected to show a distinct molecular ion peak ( $M^+$ ). Due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  occur in an

approximate 1:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: one for the molecule containing  $^{79}\text{Br}$  ( $\text{M}^+$ ) and another of nearly equal intensity at two mass units higher for the molecule containing  $^{81}\text{Br}$  ( $\text{M}+2$ ).<sup>[9]</sup> This isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

## Experimental Protocols

While a specific, published synthesis for **1-Bromoisoquinolin-3-amine** is not readily available, a logical and representative protocol can be adapted from general methods for the synthesis of substituted isoquinolines.<sup>[10][11]</sup>

### Representative Synthesis via Bromination

A common method for introducing a bromine atom at the 1-position of an isoquinoline ring is through the reaction of the corresponding isoquinoline N-oxide with a brominating agent like phosphorus oxybromide ( $\text{POBr}_3$ ).<sup>[10]</sup>

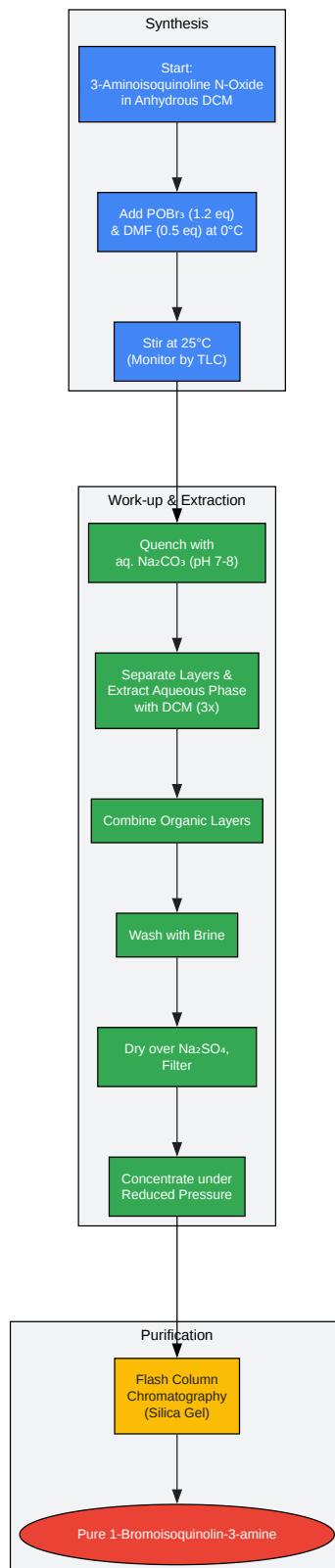
Protocol:

- **N-Oxide Formation:** The starting material, isoquinolin-3-amine, is first oxidized to 3-aminoisoquinoline N-oxide using an appropriate oxidizing agent (e.g., m-CPBA) in a suitable solvent like dichloromethane (DCM).
- **Reaction Setup:** In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-aminoisoquinoline N-oxide is prepared in anhydrous DCM (approx. 0.1 M) and cooled to 0 °C in an ice bath.<sup>[10]</sup>
- **Bromination:** Phosphorus oxybromide ( $\text{POBr}_3$ , approx. 1.2 equivalents) is added to the stirred solution, followed by the dropwise addition of N,N-dimethylformamide (DMF, approx. 0.5 equivalents).<sup>[10]</sup>
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature (25 °C) and stirred for several hours.<sup>[10]</sup> Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.<sup>[10]</sup>
- **Work-up:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution to adjust the pH to 7-8.<sup>[10]</sup>

- Extraction: The organic layer is separated, and the aqueous phase is thoroughly extracted multiple times with DCM.[10]
- Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure to yield the crude product.[10]
- Final Purification: The crude solid is further purified by flash column chromatography on silica gel, typically using a solvent system such as petroleum ether/ethyl acetate to afford pure **1-Bromoisoquinolin-3-amine**.[10]

## Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of **1-Bromoisoquinolin-3-amine**.

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Caption: General workflow for synthesis and purification.

## Safety and Handling

**1-Bromoisoquinolin-3-amine** is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> It also causes skin and serious eye irritation and may cause respiratory irritation.<sup>[1]</sup> Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard and Precautionary Statements

Classification	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed	<a href="#">[1]</a>
H312		Harmful in contact with skin	<a href="#">[1]</a>
H332		Harmful if inhaled	<a href="#">[1]</a>
H315		Causes skin irritation	<a href="#">[1]</a>
H319		Causes serious eye irritation	<a href="#">[1]</a>
H335		May cause respiratory irritation	<a href="#">[1]</a>
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	N/A
P280		Wear protective gloves/protective clothing/eye protection/face protection	N/A
P301 + P312		IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell	N/A
P302 + P352		IF ON SKIN: Wash with plenty of soap and water	N/A
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	N/A

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- To cite this document: BenchChem. [Physical characteristics of 1-Bromoisoquinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082021#physical-characteristics-of-1-bromoisoquinolin-3-amine>]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)